1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves complex organic reactions. For example, the synthesis of similar compounds like pemedolac involves acid-catalyzed condensation reactions (Katz et al., 1988). Another method involves the condensation of substituted tryptophol with ethyl propionylacetate or ethyl butyrylacetate (Martel et al., 1976).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through crystallography. For instance, the crystal structure of a similar compound, etodolac, was analyzed to determine its conformation and absolute configuration (Humber et al., 1986). These analyses help in understanding the compound's interaction with biological receptors.
Chemical Reactions and Properties
This class of compounds is known for participating in Diels-Alder reactions, as observed in pyrano[3,4-b]indol-3-ones (Moody & Shah, 1988). These reactions are crucial for forming the complex structures typical of these molecules.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal structure, are determined through various analytical methods. X-ray diffraction analysis is commonly used for understanding the crystalline structure of these compounds (Wei et al., 2006).
Chemical Properties Analysis
The chemical properties of tetrahydropyrano[3,4-b]indoles are characterized by their reactivity in organic synthesis and biological systems. Their interaction with biological enzymes and receptors, as well as their ability to inhibit prostaglandin synthesis, are notable characteristics (Hughes et al., 1989).
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester involves the condensation of 1-ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic acid with ethanol in the presence of a dehydrating agent.", "Starting Materials": [ "1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic acid", "Ethanol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "To a solution of 1-ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic acid in ethanol, add a dehydrating agent (e.g. sulfuric acid) and heat the mixture to reflux.", "After refluxing for several hours, cool the mixture and add water to precipitate the product.", "Collect the product by filtration and wash with water to obtain 1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester as a white solid." ] } | |
CAS RN |
849630-60-0 |
Product Name |
1-Ethyl-1,3,4,9-tetrahydro-8-methyl-pyrano[3,4-b]indole-1-acetic Acid Ethyl Ester |
Molecular Formula |
C₁₈H₂₃NO₃ |
Molecular Weight |
301.38 |
Origin of Product |
United States |
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